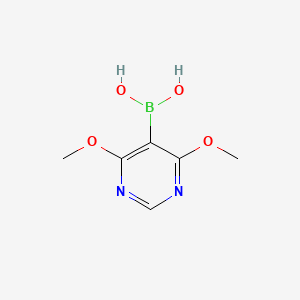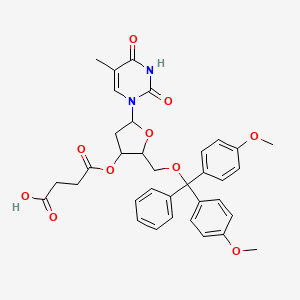
2-Fluoro-2-deoxy-glucose tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-deoxy-glucose tetraacetate is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the remaining hydroxyl groups are acetylated. This compound is of significant interest in various fields, including medical imaging and biochemical research, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-glucose tetraacetate typically involves the fluorination of a glucose derivative followed by acetylation. One common method starts with 2-deoxy-glucose, which is treated with a fluorinating agent such as acetyl hypofluorite to introduce the fluorine atom at the second carbon. The resulting 2-fluoro-2-deoxy-glucose is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-deoxy-glucose tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-fluoro-2-deoxy-glucose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the removal of acetyl groups.
Oxidation/Reduction: Strong oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
Hydrolysis: Produces 2-fluoro-2-deoxy-glucose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-deoxy-glucose tetraacetate has a wide range of applications in scientific research:
Medical Imaging: Used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Biochemical Research: Employed to investigate metabolic pathways and enzyme activities due to its structural similarity to glucose.
Cancer Research: Utilized in studies to understand cancer cell metabolism and to develop targeted therapies.
Plant Imaging: Applied in plant science to trace glucose uptake and distribution.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-deoxy-glucose tetraacetate involves its uptake and metabolism by cells in a manner similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate, which cannot undergo further glycolysis. This leads to its accumulation in cells, allowing for imaging and metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A non-acetylated form used in PET imaging.
2-Deoxy-D-glucose: Lacks the fluorine atom and is used in metabolic studies.
Uniqueness
2-Fluoro-2-deoxy-glucose tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and modify its metabolic properties. This makes it particularly useful in applications where prolonged stability and specific metabolic pathways are required .
Eigenschaften
Molekularformel |
C14H19FO9 |
|---|---|
Molekulargewicht |
350.29 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
ADYOFPRCXSVZAA-REWJHTLYSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)



![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)



